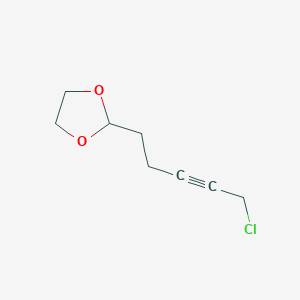

2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane

Description

2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative featuring a chloroalkynyl substituent. The 1,3-dioxolane ring is a five-membered cyclic ether, which confers structural rigidity and influences electronic properties. The chloroalkynyl group introduces both steric and electronic effects, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

87226-62-8 |

|---|---|

Molecular Formula |

C8H11ClO2 |

Molecular Weight |

174.62 g/mol |

IUPAC Name |

2-(5-chloropent-3-ynyl)-1,3-dioxolane |

InChI |

InChI=1S/C8H11ClO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,2,4-7H2 |

InChI Key |

NNEAMVVZTOXKAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CCC#CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane typically involves the reaction of 5-chloropent-3-yn-1-ol with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of azides, nitriles, or other substituted products.

Scientific Research Applications

2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloropent-3-yn-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2-(2-Iodoethyl)-1,3-dioxolane

- Structure : A 1,3-dioxolane with a 2-iodoethyl substituent.

- Key Properties : The iodo group enhances electrophilicity, making it reactive in cross-coupling reactions. Spectral data (e.g., NMR) align with literature, confirming structural integrity .

- Comparison : Unlike the chloroalkynyl group in the target compound, the iodoethyl substituent prioritizes nucleophilic substitution reactions.

2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane

- Structure : Aromatic substitution with bromine and methoxy groups.

- Key Properties : The bromine atom facilitates Suzuki-Miyaura coupling, while methoxy groups stabilize aromatic systems via resonance. NMR data (¹H, ¹³C) are well-documented .

- Comparison : The aromatic bromine contrasts with the aliphatic chloroalkynyl chain, leading to divergent reactivity (e.g., aryl vs. alkyl electrophiles).

2-(Chloromethyl)-1,3-dioxolane

- Structure : Chloromethyl substituent on the dioxolane ring.

- Key Properties : Molecular weight = 122.55 g/mol; CAS 2568-30-1. Simpler structure with higher polarity due to the chloromethyl group .

- Comparison : The absence of an alkyne moiety reduces steric hindrance compared to the target compound, favoring nucleophilic substitutions.

Compounds with 1,3-Dioxolane Rings in TTA45 Stabilization

- Key Findings :

- Comparison : The chloroalkynyl group in the target compound may similarly influence DNA-binding affinity, though experimental validation is needed.

Doxophylline (2-(7'-Theophyllinemethyl)-1,3-dioxolane)

- Metabolism : Undergoes regiospecific enzymatic oxidation at the dioxolane ring, producing a 2'-hydroxyethyl ester metabolite. Only 5% metabolism occurs, indicating moderate stability .

2-(2-Aminomethyl)-1,3-dioxolane

- Synthesis : Prepared from 2-(2-bromoethyl)-1,3-dioxolane via nucleophilic substitution (65% yield). Boiling point = 83–84 °C/25 mmHg .

- Comparison : The target compound’s synthesis likely involves analogous halogen-alkyne coupling, but the chloroalkynyl group may require palladium-catalyzed methods.

2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Boron-containing dioxaborolane ring with a chloropentynyl chain.

- Key Properties : Molecular formula = C₁₁H₁₈BClO₂; storage under inert atmosphere (2–8°C). Hazardous (H301, H311) .

- Comparison : The boron ring enhances electrophilicity for Suzuki reactions, whereas the target compound’s dioxolane ring prioritizes stability.

Data Table: Comparative Analysis of 1,3-Dioxolane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.